molecular formula C10H11ClO B13902811 2-Chloro-4-methoxy-1-(prop-1-en-2-yl)benzene

2-Chloro-4-methoxy-1-(prop-1-en-2-yl)benzene

Cat. No.: B13902811
M. Wt: 182.64 g/mol
InChI Key: MOYMPNRUMSSBHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methoxy-1-(prop-1-en-2-yl)benzene is an organic compound with a molecular formula of C10H11ClO It is a derivative of benzene, featuring a chlorine atom, a methoxy group, and a prop-1-en-2-yl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-1-(prop-1-en-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-methoxy-1-(prop-1-en-2-yl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as distillation and recrystallization are commonly used in industrial settings to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-1-(prop-1-en-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-chloro-4-methoxybenzaldehyde or 2-chloro-4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxy-1-(prop-1-en-2-yl)benzene.

    Substitution: Formation of 2-methoxy-4-methoxy-1-(prop-1-en-2-yl)benzene.

Scientific Research Applications

2-Chloro-4-methoxy-1-(prop-1-en-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-1-(prop-1-en-2-yl)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or methoxy group can be replaced by other functional groups. This reactivity is due to the electron-donating and electron-withdrawing effects of the substituents on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-methoxy-1-(prop-1-en-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

2-chloro-4-methoxy-1-prop-1-en-2-ylbenzene

InChI

InChI=1S/C10H11ClO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-6H,1H2,2-3H3

InChI Key

MOYMPNRUMSSBHX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C=C(C=C1)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.